5-Hexen-3-ol, 1-phenoxy-
Description
Structure
3D Structure
Properties
CAS No. |
846056-66-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-phenoxyhex-5-en-3-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(13)9-10-14-12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2 |
InChI Key |
XOSQRDACXGOYEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCOC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hexen 3 Ol, 1 Phenoxy
Exploration of Metal-Mediated Coupling Reactions for Homoallylic Alcohol Formation
Metal-mediated coupling reactions are a cornerstone in the synthesis of homoallylic alcohols. The choice of metal and reaction conditions can significantly influence the outcome, particularly the regioselectivity of the allylation.
Gallium/Samarium-Mediated Coupling of Epoxides with Allyl Halides for 1-Phenoxy-5-hexen-3-ol
A mild and efficient method for the synthesis of homoallylic alcohols involves the coupling of epoxides with an allylgallium reagent. researchgate.net This reaction can be performed in an aqueous media system, such as Bu4NBr–DMF–H2O. researchgate.netresearchgate.net The allylgallium reagent is generated in situ, providing a convenient approach. researchgate.netresearchgate.net
Notably, this coupling has been shown to be effective with various substituted epoxides. researchgate.net Research has demonstrated that using samarium in place of gallium can also yield the corresponding homoallylic alcohols in comparable amounts. researchgate.netresearchgate.net This provides flexibility in the choice of metal for the synthesis.
Table 1: Comparison of Gallium and Samarium in Epoxide Allylation
| Metal | Reaction Conditions | Outcome | Reference |
| Gallium | in situ generated allylgallium, Bu4NBr–DMF–H2O system | Efficient coupling with substituted epoxides | researchgate.netresearchgate.net |
| Samarium | Used in lieu of gallium | Comparable yields of homoallylic alcohols | researchgate.netresearchgate.net |
Mechanistic Postulations for Aqueous Media Reactions in Homoallylic Alcohol Synthesis
The mechanism of metal-mediated allylation in aqueous media to form α-homoallylic alcohols has been a subject of careful study. It has been proposed that two mechanistic pathways may coexist in these reactions. acs.org
One proposed mechanism involves the metal salts generated during the allylation. These salts can catalyze the γ-adduct to undergo a bond cleavage, which in turn generates the parent aldehyde in situ. This is followed by a concerted rearrangement, potentially a retro-ene reaction followed by a 2-oxonia- researchgate.netresearchgate.net-sigmatropic rearrangement, to furnish the α-adduct. acs.org An alternative pathway suggests the formation of an oxonium ion intermediate between the γ-adduct and the unreacted aldehyde, which then leads to the α-adduct. acs.org These proposed mechanisms are supported by experimental findings, including the addition of InBr3 to the γ-adduct under similar reaction conditions. acs.org
Investigations into Stereoselective Approaches for Phenoxy-Substituted Hexenols
Achieving stereoselectivity is a critical challenge in the synthesis of complex molecules like phenoxy-substituted hexenols. The use of chiral catalysts and the careful control of reaction parameters are key to directing the stereochemical outcome.
Application of Chiral Catalysts (e.g., Polymer-Supported Co(salen) Complexes) in Analogous Syntheses (e.g., 5-Hexen-2-ol, 1-phenoxy-)
For the synthesis of the related compound, 5-hexen-2-ol, 1-phenoxy-, enantioselective approaches have utilized chiral catalysts. lookchem.com One notable example is the use of polymer-supported chiral Co(salen) complexes. nih.govlookchem.com These catalysts are employed in the kinetic resolution of epoxides with phenols. nih.gov This method allows for the production of 1-aryloxy-2-alcohols in high yield and with high enantiomeric excess. nih.gov The polymer support for the chiral catalyst can influence the reaction rate, with a minimum level of loading on the heterogeneous surface being necessary for the reaction to proceed effectively. rsc.org
The synthesis of 1-phenoxy-5-hexen-2-ol has been documented using a chiral polymer-supported Co(salen) complex in the presence of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, with the reaction proceeding over 8 hours at temperatures ranging from 4 to 25 °C. lookchem.com
Control of Diastereoselectivity and Enantioselectivity in Carbon-Carbon Bond Formation
Significant progress has been made in controlling both diastereoselectivity and enantioselectivity during the formation of the carbon-carbon bond in homoallylic alcohol synthesis. organic-chemistry.org An effective method involves the nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes. acs.orgnih.govorganic-chemistry.org
This transformation, enabled by a chiral spiro phosphine-oxazoline nickel complex, produces homoallylic alcohols with exceptional diastereoselectivity, E-selectivity, and enantioselectivity. acs.orgnih.govorganic-chemistry.org A key feature of this method is the ability to control the diastereoselectivity by selecting either (Z)-1,3-dienes or (E)-1,3-dienes as the starting material. acs.orgnih.gov This diastereodivergent approach provides access to different stereoisomers of the desired product. researchgate.net
Table 2: Stereoselective Synthesis of Homoallylic Alcohols
| Method | Catalyst/Reagent | Key Features | Reference |
| Nickel-Catalyzed Borylative Coupling | Chiral spiro phosphine-oxazoline nickel complex | High diastereoselectivity, E-selectivity, and enantioselectivity. Diastereoselectivity controlled by (Z)- or (E)-1,3-dienes. | acs.orgnih.govorganic-chemistry.org |
Development of Chemo- and Regioselective Preparative Routes for 5-Hexen-3-ol, 1-phenoxy-
The development of preparative routes for 5-hexen-3-ol, 1-phenoxy- that are both chemo- and regioselective is crucial for efficient synthesis. This involves choosing reaction conditions and catalysts that favor the formation of the desired isomer over other potential products.
Indium-mediated allylation of terminal epoxides in THF at room temperature has been shown to produce bishomoallyl alcohols in excellent yields and with good regioselectivity. lookchem.com Furthermore, a highly α-regioselective metal-mediated allylation has been developed for use in aqueous media, providing a direct route to α-adduct homoallylic alcohols. acs.org The Wacker oxidation is another relevant reaction, and catalyst-controlled versions have been developed to overcome limitations of substrate control, which often leads to mixtures of products. nih.gov For instance, using a palladium complex with a bidentate ligand may prevent the coordination of allylic heteroatoms, thereby allowing for the application of the Wacker oxidation to substrates that were previously challenging. nih.gov
Design and Synthesis of Key Precursors for 5-Hexen-3-ol, 1-phenoxy-
Synthesis of Phenyl Glycidyl (B131873) Ether
Phenyl Glycidyl Ether serves as the electrophilic component in the synthesis. It is a commercially available compound, but its synthesis in a laboratory or industrial setting is well-documented. The primary method involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. wikipedia.orgontosight.ai This process forms a halohydrin intermediate, which subsequently undergoes an intramolecular Williamson ether synthesis (dehydrochlorination) to yield the final epoxide product. wikipedia.org
The reaction is typically catalyzed to enhance efficiency and yield. Various catalysts can be employed, including phase-transfer catalysts like quaternary ammonium (B1175870) salts. A patented method highlights the use of catalysts such as Tetrabutylammonium bromide, benzyltrimethylammonium (B79724) bromide, or polyethylene (B3416737) glycol in a microreactor. google.com This modern approach significantly reduces reaction times to as little as 2-30 minutes and achieves yields exceeding 98% by minimizing side reactions. google.com
Table 1: Selected Synthetic Methods for Phenyl Glycidyl Ether
| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference(s) |
| Phenol, Epichlorohydrin | Sodium Hydroxide | None | Formation of halohydrin followed by dehydrochlorination | Not specified | wikipedia.org |
| Phenol, Epichlorohydrin | Tetrabutylammonium bromide | Microreactor | 30-100 °C, 2-30 min | >98% | google.com |
| Phenol, Epichlorohydrin | Benzyltrimethylammonium bromide | Microreactor | 30-100 °C, 2-30 min | >98% | google.com |
This table is interactive. Click on the headers to sort the data.
Synthesis of Allyl Halides and their Grignard Reagents
The nucleophilic component is an allyl organometallic reagent, most commonly an allyl Grignard reagent. These are prepared from the corresponding allyl halides, such as allyl chloride or allyl bromide. wikipedia.orgpearson.com The synthesis of the Grignard reagent involves the reaction of the allyl halide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgontosight.ai
The preparation of allyl Grignard reagents requires careful control of reaction conditions to prevent a common side reaction: Wurtz-type coupling, which results in the formation of 1,5-hexadiene (B165246). wikipedia.orgyoutube.com To minimize this, the reaction temperature is often kept low (e.g., below 0 °C), and the allyl halide is added slowly to a suspension of excess magnesium. wikipedia.orgacs.org
While diethyl ether is a common solvent, THF can also be used. orgsyn.org However, the direct reaction of allyl bromide with magnesium in THF can lead exclusively to the coupled 1,5-hexadiene product. orgsyn.org Therefore, a solvent-exchange method is often employed, where the Grignard reagent is first prepared in diethyl ether, which is then distilled off and replaced with THF. orgsyn.org Continuous processes for the preparation of allylmagnesium chloride in THF or mixed solvents have also been developed, achieving yields in the range of 80-83%. guidechem.comgoogle.com
Table 2: Synthesis of Allyl Grignard Reagents
| Allyl Halide | Solvent(s) | Key Conditions | Product | Yield | Reference(s) |
| Allyl Bromide | Diethyl Ether | Maintain temperature < 0 °C to suppress hexadiene formation. | Allylmagnesium Bromide | 80-90% (expected) | wikipedia.orgacs.org |
| Allyl Chloride | Tetrahydrofuran (THF) | Continuous reaction at 0-15 °C after thermal initiation. | Allylmagnesium Chloride | Not specified (0.8 mol/L solution) | guidechem.com |
| Allyl Bromide | Diethyl Ether, then THF | Solvent exchange: prepare in ether, remove ether, add THF. | Allylmagnesium Bromide (THF complex) | High (not specified) | orgsyn.org |
| Allyl Chloride | THF or THF/Toluene | Continuous process at -50 to +80 °C. | Allylmagnesium Chloride | 82% | google.com |
This table is interactive. Click on the headers to sort the data.
Comprehensive Analysis of Chemical Reactivity and Transformations of 5 Hexen 3 Ol, 1 Phenoxy
Reactivity Profiles of the Terminal Alkene Moiety
The terminal double bond in 5-Hexen-3-ol, 1-phenoxy- is an electron-rich center, making it susceptible to attack by electrophiles and radicals, and enabling it to participate in concerted pericyclic reactions.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. For the terminal alkene in 5-Hexen-3-ol, 1-phenoxy-, these reactions are expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C-6) and the nucleophile adds to the more substituted carbon (C-5), proceeding through a more stable secondary carbocation.
Another important electrophilic addition is epoxidation. The reaction of the terminal alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. Research on the epoxidation of related chiral allylic alcohols has shown high degrees of diastereoselectivity, influenced by the existing stereocenter. acs.org
| Reaction Type | Reagents | Expected Major Product | Reference for Analogue |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 1-Phenoxyhexane-1,6-diol | rsc.orgrsc.org |
| Epoxidation | m-CPBA | 1-Phenoxy-5,6-epoxyhexan-3-ol | acs.org |
| Halogenation (e.g., Bromination) | Br₂ in CCl₄ | 5,6-Dibromo-1-phenoxyhexan-3-ol | General Alkene Reactivity |
| Hydrohalogenation (e.g., HBr) | HBr | 5-Bromo-1-phenoxyhexan-3-ol | General Alkene Reactivity |
Radical Functionalization Reactions
The terminal alkene can also undergo radical addition reactions. These reactions are typically initiated by a radical species and proceed via a radical chain mechanism. A notable example is the anti-Markovnikov addition of HBr in the presence of peroxides.
Intramolecular radical cyclizations are also a possibility for substrates with the appropriate structure. For the 5-hexen-1-yl radical system, a 5-exo-trig cyclization is a well-established process. bbhegdecollege.com While the phenoxy ether in 5-Hexen-3-ol, 1-phenoxy- is at the 1-position, the generation of a radical at a suitable position could potentially lead to cyclized products. For instance, radical reactions involving alkoxy radicals derived from similar unsaturated alcohols have been studied. researchgate.net
| Reaction Type | Initiator/Reagent | Expected Product Type | Reference for Analogue |
| Radical addition of HBr | HBr, Peroxides | 6-Bromo-1-phenoxyhexan-3-ol | General Alkene Reactivity |
| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN) with a suitable precursor | Cyclopentane derivatives | bbhegdecollege.com |
Pericyclic and Cycloaddition Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The terminal alkene of 5-Hexen-3-ol, 1-phenoxy- can act as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in Diels-Alder reactions if a suitable diene is present.
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. researchgate.netutoronto.ca For example, the reaction of an alkene with a nitrile oxide, generated in situ from an oxime, leads to the formation of an isoxazoline. The intramolecular variant of this reaction is particularly useful for constructing fused ring systems. researchgate.net While no specific examples with 5-Hexen-3-ol, 1-phenoxy- are reported, its terminal alkene is expected to be a viable reaction partner in such transformations.
| Reaction Type | Reactant | Expected Product Type | Reference for Analogue |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline derivative | researchgate.net |
| Diels-Alder Reaction | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative | General Alkene Reactivity |
Transformations of the Secondary Alcohol Functional Group
The secondary alcohol at the C-3 position is another key reactive site in 5-Hexen-3-ol, 1-phenoxy-. It can undergo oxidation to a ketone or be subjected to reduction and hydrogenation, although the latter is less common for an alcohol.
Selective Oxidation Pathways
The oxidation of the secondary alcohol in 5-Hexen-3-ol, 1-phenoxy- would yield the corresponding ketone, 1-Phenoxy-5-hexen-3-one. A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups, such as the terminal alkene.
Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their mild conditions and high yields in the oxidation of primary and secondary alcohols. For instance, the oxidation of the structurally related 5-hexen-1-ol (B1630360) to its corresponding aldehyde has been attempted with reagents like PCC and DMP. chemicalforums.com Another approach involves the laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system, which has been shown to oxidize alcohols like 5-hexen-1-ol to the corresponding aldehyde without affecting the double bond. researchgate.net
| Oxidizing Agent | Expected Product | Comments | Reference for Analogue |
| Pyridinium Chlorochromate (PCC) | 1-Phenoxy-5-hexen-3-one | Mild, selective for alcohols over alkenes. | chemicalforums.com |
| Dess-Martin Periodinane (DMP) | 1-Phenoxy-5-hexen-3-one | Mild, neutral conditions. | chemicalforums.com |
| Laccase/TEMPO | 1-Phenoxy-5-hexen-3-one | Enzymatic, environmentally benign. | researchgate.net |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 1-Phenoxy-5-hexen-3-one | Mild, avoids heavy metals. |
Diverse Reduction and Hydrogenation Chemistries
While the secondary alcohol is already in a reduced state, the term "reduction" in this context can refer to the deoxygenation of the alcohol. However, a more relevant transformation is the hydrogenation of the entire molecule, which would affect the terminal alkene.
Catalytic hydrogenation of 5-Hexen-3-ol, 1-phenoxy- over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be expected to reduce the carbon-carbon double bond to a single bond, yielding 1-Phenoxyhexan-3-ol. This reaction is typically highly efficient and selective for the alkene in the presence of an alcohol and a phenoxy group under standard hydrogenation conditions. The hydrogenation of similar unsaturated alcohols is a common synthetic transformation.
| Reaction Type | Reagents/Catalyst | Expected Product | Reference for Analogue |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Phenoxyhexan-3-ol | |
| Catalytic Hydrogenation | H₂, PtO₂ | 1-Phenoxyhexan-3-ol | General Alkene Reactivity |
Role of 5 Hexen 3 Ol, 1 Phenoxy in Advanced Catalytic Systems
Mechanistic Insights into Catalytic Transformations Involving Phenoxyhexenols
The catalytic transformations of phenoxyhexenols, such as 5-Hexen-3-ol, 1-phenoxy-, are multifaceted, owing to the presence of three distinct functional groups: a carbon-carbon double bond, a hydroxyl group, and a phenoxy moiety. Each of these sites can be targeted by a catalyst, leading to a variety of possible reaction pathways. The interplay between these groups and the chosen catalytic system dictates the ultimate transformation. Mechanistic understanding of these processes draws from studies on analogous unsaturated alcohols and molecules bearing phenoxy groups.
The primary modes of catalytic activation for phenoxyhexenols can be categorized based on the reactive center involved: the olefinic bond, the hydroxyl group, and the aromatic phenoxy ring.
Transformations at the Olefinic Bond
The terminal double bond in 5-Hexen-3-ol, 1-phenoxy- is susceptible to a range of catalytic transformations common to alkenes. These include polymerization, hydrogenation, and various addition reactions.
Polymerization and Copolymerization: In the presence of transition metal catalysts, such as those based on zirconium or titanium, the double bond can undergo polymerization. For instance, zirconocene (B1252598) and other metallocene catalysts, often activated by methylaluminoxane (B55162) (MAO), are known to catalyze the polymerization of α-olefins like 1-hexene. acs.orgacs.org By analogy, 5-Hexen-3-ol, 1-phenoxy- could potentially be polymerized or copolymerized with other olefins. The presence of the hydroxyl and phenoxy groups could influence the catalytic activity and the properties of the resulting polymer. For example, studies on the copolymerization of ethylene (B1197577) with 5-hexen-1-ol (B1630360) using [ethylene(1-indenyl)(9-fluorenyl)]zirconium dichloride/MAO have shown that the polar hydroxyl group can be incorporated into the polymer chain. researchgate.net
Hydrogenation and Transfer Hydrogenation: The double bond can be selectively saturated via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel nanoparticles. mdpi.com Transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) in the presence of a transition metal complex (e.g., iridium or ruthenium-based catalysts), offers an alternative route for the reduction of the olefin. mdpi.com The mechanism of transfer hydrogenation often involves the formation of a metal-hydride intermediate which then delivers the hydride to the double bond. mdpi.com
Radical and Electrophilic Additions: The double bond can also participate in radical addition reactions. For example, the addition of radicals to allenes, another class of unsaturated compounds, has been studied in detail and proceeds via a radical chain mechanism. nih.gov Similarly, electrophilic additions, such as iodosulfonylation, can occur at the double bond, often facilitated by a photocatalyst. acs.org
Transformations Involving the Hydroxyl Group
The secondary alcohol functionality in 5-Hexen-3-ol, 1-phenoxy- is a key site for catalytic reactions such as oxidation and participation in "borrowing hydrogen" catalysis.
Oxidation to Ketones: The hydroxyl group can be oxidized to the corresponding ketone, 1-phenoxy-5-hexen-3-one. This transformation can be achieved using a variety of catalytic systems. Aryl-alcohol oxidases (AAOs) are a class of enzymes that can oxidize a broad range of alcohols, including benzylic and allylic alcohols, to their corresponding aldehydes or ketones. nih.gov The catalytic cycle of AAOs involves the reduction of a flavin cofactor by the alcohol substrate, followed by its re-oxidation by molecular oxygen to produce hydrogen peroxide. nih.gov Homogeneous ruthenium complexes have also been shown to catalyze the oxidation of alcohols to carboxylic acids, and by extension, could be adapted for the selective oxidation to ketones. nih.gov
Borrowing Hydrogen Catalysis: The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the formation of C-C or C-N bonds at the position of the hydroxyl group. This tandem process, typically catalyzed by ruthenium or iridium complexes, involves the initial dehydrogenation of the alcohol to form an intermediate ketone. rsc.org This ketone can then undergo a condensation reaction (e.g., aldol (B89426) or Michael addition) with a suitable partner. The resulting intermediate is then hydrogenated by the metal-hydride species formed in the initial dehydrogenation step, regenerating the catalyst and yielding the final product. rsc.org For 5-Hexen-3-ol, 1-phenoxy-, this could enable reactions such as β-alkylation of the corresponding ketone.
Role of the Phenoxy Group in Catalysis
The phenoxy group in 5-Hexen-3-ol, 1-phenoxy- is not merely a spectator. It can actively participate in and influence catalytic transformations in several ways.
Directing Group in C-H Activation: The oxygen atom of the phenoxy group can act as a directing group in transition metal-catalyzed C-H activation reactions. For instance, rhodium(III)-catalyzed redox coupling reactions of N-phenoxyacetamides with alkynes have been shown to proceed via a mechanism where the phenoxy oxygen directs the catalyst to a specific C-H bond on the aromatic ring. acs.org This leads to the formation of a rhodacycle intermediate, which then participates in the catalytic cycle. While the phenyl ring in 1-phenoxy-5-hexen-3-ol is unsubstituted, this directing effect could be relevant in functionalized analogues.
Electronic and Steric Effects: The phenoxy group exerts electronic and steric effects that can influence the reactivity of the other functional groups. The electron-withdrawing nature of the phenoxy group can affect the electron density of the double bond and the acidity of the hydroxyl proton. Sterically, the bulky phenoxy group can influence the approach of a catalyst to the reactive centers, potentially leading to regio- and stereoselectivity in catalytic reactions.
Ligand Functionality: In certain catalytic systems, the phenoxy group itself can coordinate to the metal center, acting as a ligand. Tantalum complexes supported by silicon-bridged cyclopentadienyl-phenoxy ligands have been used for the polymerization of 1-hexene. acs.org This demonstrates that phenoxy moieties can be integral components of the catalyst structure, influencing its activity and selectivity.
Below is a table summarizing potential catalytic transformations of a model phenoxyhexenol.
| Reactive Site | Catalytic Transformation | Catalyst Type | Potential Product(s) |
| Olefinic Bond | Polymerization | Zirconocene/MAO | Poly(1-phenoxy-5-hexen-3-ol) |
| Hydrogenation | Pd/C, H₂ | 1-Phenoxyhexan-3-ol | |
| Transfer Hydrogenation | Iridium complex, Isopropanol | 1-Phenoxyhexan-3-ol | |
| Hydroxyl Group | Oxidation | Aryl-alcohol oxidase | 1-Phenoxy-5-hexen-3-one |
| Borrowing Hydrogen | Ruthenium complex | β-Alkylated ketones/alcohols | |
| Phenoxy Group | C-H Activation (in derivatives) | Rhodium(III) complex | Functionalized aromatic ring |
It is important to note that the presence of multiple functional groups can lead to challenges in selectivity. A successful catalytic transformation of 5-Hexen-3-ol, 1-phenoxy- would require a catalyst that can selectively target one functional group while leaving the others intact. The choice of catalyst, reaction conditions, and any protecting group strategies would be crucial in achieving the desired outcome. Further research into the catalytic behavior of this specific molecule would be necessary to fully elucidate the mechanistic details of its transformations.
Advanced Spectroscopic Characterization and Computational Studies of 5 Hexen 3 Ol, 1 Phenoxy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a chiral molecule like 5-Hexen-3-ol, 1-phenoxy-, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
Two-dimensional (2D) NMR experiments are crucial for mapping the complex spin systems within 5-Hexen-3-ol, 1-phenoxy-. By correlating nuclear spins through bonds, these techniques provide a detailed picture of the molecular framework.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For 5-Hexen-3-ol, 1-phenoxy-, COSY would be instrumental in tracing the proton-proton connectivities along the hexenol backbone. For instance, the olefinic protons at positions 5 and 6 would show clear cross-peaks, and these would, in turn, couple to the protons at position 4. Similarly, the proton at the chiral center (C3) would show correlations to the protons at C2 and C4.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached. This is the primary method for assigning the ¹³C signals of all protonated carbons. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak, linking its ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For the target molecule, HMBC would show correlations from the protons at C1 to the ipso-carbon of the phenoxy ring, confirming the ether linkage. It would also show correlations from the aromatic protons to the same ipso-carbon, and from the C2 protons to the chiral center at C3.
A hypothetical summary of expected 2D NMR correlations is presented below.
Hypothetical 2D NMR Data for 5-Hexen-3-ol, 1-phenoxy-
| Proton (¹H) | Carbon (¹³C) | COSY Correlations (H-H) | HMBC Correlations (H-C) |
|---|---|---|---|
| H1 (2H, ~4.0 ppm) | C1 (~70 ppm) | H2 | C2, C3, C(ipso) |
| H2 (2H, ~1.9 ppm) | C2 (~38 ppm) | H1, H3 | C1, C3, C4 |
| H3 (1H, ~3.8 ppm) | C3 (~72 ppm) | H2, H4, OH | C1, C2, C4, C5 |
| H4 (2H, ~2.3 ppm) | C4 (~40 ppm) | H3, H5 | C2, C3, C5, C6 |
| H5 (1H, ~5.8 ppm) | C5 (~134 ppm) | H4, H6 | C3, C4, C6 |
| H6a/H6b (2H, ~5.1 ppm) | C6 (~118 ppm) | H5 | C4, C5 |
| OH (1H, variable) | - | H3 | C2, C3, C4 |
| H(ortho) (2H, ~6.9 ppm) | C(ortho) (~115 ppm) | H(meta) | C(ipso), C(meta), C(para) |
| H(meta) (2H, ~7.3 ppm) | C(meta) (~130 ppm) | H(ortho), H(para) | C(ipso), C(ortho) |
The conformational flexibility of the aliphatic chain in 5-Hexen-3-ol, 1-phenoxy- makes its three-dimensional structure complex. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed to investigate the molecule's preferred conformation in solution. These experiments detect spatial proximity between protons that are close in space, regardless of whether they are connected through bonds.
For instance, NOESY/ROESY correlations between the aromatic protons of the phenoxy group and protons on the aliphatic chain (e.g., H1, H2, or H3) would provide critical insights into the rotational preferences around the C1-O and C2-C1 bonds. This information is vital for understanding how the bulky phenoxy group orients itself relative to the chiral center and the rest of the molecule, which can have significant implications for its chemical reactivity and biological interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation and Trace Component Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for analyzing trace impurities. Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), an exact mass of the molecular ion can be obtained with high precision (typically to within 5 ppm).
For 5-Hexen-3-ol, 1-phenoxy- (C₁₂H₁₆O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Hypothetical HRMS Data for 5-Hexen-3-ol, 1-phenoxy-
| Ion Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [C₁₂H₁₆O₂ + H]⁺ | 193.12231 | 193.1225 |
Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. This provides additional structural confirmation. Key fragmentation pathways would likely include the loss of water from the alcohol, cleavage of the ether bond leading to a phenoxy radical or cation (m/z 93 or 94), and various cleavages along the aliphatic chain.
Infrared (IR) and Raman Spectroscopy for Detailed Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By identifying the characteristic frequencies of functional groups, these methods confirm the presence of key structural features.
Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show a strong, broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other key absorptions would include the sp² C-H stretch of the vinyl and aromatic groups (above 3000 cm⁻¹), the sp³ C-H stretch of the aliphatic chain (below 3000 cm⁻¹), the C=C stretching of the alkene and aromatic ring (around 1640 cm⁻¹ and 1600-1450 cm⁻¹, respectively), and the strong C-O stretching vibrations for the alcohol and the ether linkages (in the 1250-1000 cm⁻¹ region). libretexts.orglibretexts.org
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the more symmetric, less polar vibrations. The C=C stretching of the vinyl group and the breathing modes of the aromatic ring would likely produce strong signals in the Raman spectrum. The symmetric C-O-C stretch of the ether might also be more prominent in the Raman spectrum compared to the IR.
Hypothetical Vibrational Spectroscopy Data for 5-Hexen-3-ol, 1-phenoxy-
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3400 | Strong, Broad | Weak | O-H stretch (alcohol) |
| ~3080 | Medium | Medium | =C-H stretch (vinyl) |
| ~3050 | Medium | Strong | =C-H stretch (aromatic) |
| ~2930 | Strong | Medium | -C-H stretch (aliphatic) |
| ~1645 | Medium | Strong | C=C stretch (vinyl) |
| ~1600, ~1490 | Strong | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | Medium | Asymmetric C-O-C stretch (aryl ether) |
| ~1100 | Strong | Weak | C-O stretch (secondary alcohol) |
| ~915 | Strong | Weak | =C-H bend (vinyl out-of-plane) |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to complement and predict the experimental data obtained from spectroscopic methods.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. A DFT calculation, for example at the B3LYP/6-31G(d) level of theory, would be performed on 5-Hexen-3-ol, 1-phenoxy-. researchgate.net
Geometry Optimization: The first step would be to find the lowest energy conformation (the most stable 3D structure) of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).
Electronic Structure Analysis: From the optimized geometry, various electronic properties can be calculated. The distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) map can be visualized. These analyses help in understanding the molecule's reactivity, identifying nucleophilic and electrophilic sites.
Prediction of Spectroscopic Data: DFT calculations can also be used to predict spectroscopic data. Vibrational frequencies can be calculated and compared to experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. Furthermore, NMR chemical shifts can be calculated and correlated with experimental values to assist in the complete and accurate assignment of the ¹H and ¹³C NMR spectra.
Hypothetical DFT-Calculated Parameters for 5-Hexen-3-ol, 1-phenoxy-
| Parameter | Calculated Value |
|---|---|
| C3-O(H) bond length | 1.43 Å |
| C1-O(phenoxy) bond length | 1.37 Å |
| C5=C6 bond length | 1.34 Å |
| C2-C3-C4 bond angle | 110.5° |
| C1-O-C(ipso) bond angle | 118.0° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
No published studies were found that detail the use of quantum chemical calculations to predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of 5-Hexen-3-ol, 1-phenoxy-.
Molecular Dynamics Simulations for Conformational Space Exploration
There is no available research describing the use of molecular dynamics simulations to investigate the conformational landscape, flexibility, or intermolecular interactions of 5-Hexen-3-ol, 1-phenoxy-.
Computational Modeling of Reaction Pathways and Transition States
A search for computational models detailing the reaction mechanisms, potential energy surfaces, and transition states for reactions involving 5-Hexen-3-ol, 1-phenoxy- did not yield any specific findings.
This lack of accessible data highlights a potential area for future research within the field of computational and analytical chemistry. While the parent structures of hexenols and phenoxy compounds are well-documented, this specific derivative appears to be uncharacterized in the public scientific domain.
Potential Research Applications of 5 Hexen 3 Ol, 1 Phenoxy in Organic Synthesis and Materials Science
Strategic Building Block for the Construction of Natural Products and Pharmaceutical Intermediates
There is no documented use of 5-Hexen-3-ol, 1-phenoxy- as a precursor or intermediate in the synthesis of natural products or pharmaceuticals.
Investigation as a Monomer or Co-monomer in Polymerization Processes
No studies on the polymerization behavior of 5-Hexen-3-ol, 1-phenoxy- have been published. Therefore, there is no information regarding:
Application in the Synthesis of Specialty Chemicals and Advanced Materials
The application of 5-Hexen-3-ol, 1-phenoxy- in the synthesis of specialty chemicals or advanced materials has not been reported in the scientific literature.
Future Research Directions and Emerging Challenges in 5 Hexen 3 Ol, 1 Phenoxy Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
A primary challenge in contemporary organic synthesis is the development of processes that are both efficient and environmentally responsible. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for the future synthesis of 5-Hexen-3-ol, 1-phenoxy- and its analogs. nih.govmygreenlab.orgacs.org
Current synthetic routes to similar allylic alcohols and phenoxy ethers often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of promoters, and volatile organic solvents. Future research will undoubtedly focus on developing greener alternatives.
Key Research Thrusts:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic methods is paramount. mygreenlab.org This includes the development of novel catalysts for key bond-forming reactions, such as the etherification of a phenol (B47542) with a halo-hexenol derivative or the allylation of a phenoxy-aldehyde. Transition metal catalysts (e.g., palladium, copper, rhodium) and organocatalysts will be instrumental in achieving high efficiency and selectivity under milder conditions.
Renewable Feedstocks and Safer Solvents: Investigating the synthesis of the hexenol backbone from renewable resources is a significant long-term goal. nih.gov Furthermore, replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be crucial for reducing the environmental footprint of the synthesis. acs.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. acs.org Reactions such as catalytic additions and multicomponent reactions are prime examples of atom-economical processes that could be applied to the synthesis of the phenoxyhexenol scaffold. rsc.org
| Green Chemistry Principle | Application to 5-Hexen-3-ol, 1-phenoxy- Synthesis |
| Catalysis | Development of transition metal or organocatalysts for the etherification step, minimizing the need for stoichiometric bases and improving reaction efficiency. mygreenlab.org |
| Atom Economy | Designing syntheses that proceed via addition reactions rather than substitution reactions to maximize the incorporation of atoms from reactants into the product. acs.org |
| Safer Solvents | Exploring the use of water, ionic liquids, or bio-derived solvents to replace traditional volatile organic compounds (VOCs). nih.govacs.org |
| Renewable Feedstocks | Investigating pathways to synthesize the C6 backbone from biomass-derived starting materials. nih.gov |
Exploration of Bio-inspired Transformations and Biomimetic Synthesis
Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired and biomimetic approaches seek to emulate the principles of enzymatic catalysis and biosynthetic pathways to achieve synthetic goals that are often challenging with traditional methods. beilstein-journals.orgrsc.orgrsc.org
The structure of 5-Hexen-3-ol, 1-phenoxy- contains functionalities that are susceptible to enzymatic transformations. This opens up exciting possibilities for chemo-enzymatic and fully biomimetic syntheses.
Potential Bio-inspired Approaches:
Enzymatic Resolutions: The chiral center at C-3 of 5-Hexen-3-ol makes it a target for enzymatic kinetic resolution. Lipases, for instance, could be employed to selectively acylate one enantiomer, allowing for the separation of the two.
Biocatalytic Oxidations and Reductions: Oxidoreductases could be used for the stereoselective reduction of a corresponding ketone (1-phenoxy-5-hexen-3-one) to afford enantiomerically enriched 5-Hexen-3-ol, 1-phenoxy-. Conversely, selective oxidation of the alcohol could be achieved.
Biomimetic Dimerization and Cyclization: Drawing inspiration from the biosynthesis of natural products, where enzymes like laccases facilitate oxidative dimerization of phenolic compounds, similar strategies could be explored for phenoxyhexenol derivatives. beilstein-journals.org This could lead to the synthesis of novel dimeric structures with potentially interesting biological activities.
Integration of Phenoxyhexenol Scaffolds in Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, scalability, and process control. flowphotochem.eu Similarly, automated synthesis platforms are revolutionizing the way chemists approach the synthesis and optimization of molecules.
The synthesis of 5-Hexen-3-ol, 1-phenoxy- and its derivatives is well-suited for integration into these modern technologies.
Future Directions in Automation and Flow Chemistry:
Flow Synthesis: Key steps in the synthesis of 5-Hexen-3-ol, 1-phenoxy-, such as etherification or catalytic reactions, can be translated to flow reactor systems. flowphotochem.eu This would allow for precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions. The use of polymer-supported catalysts or reagents in packed-bed reactors could further enhance the sustainability of the process by enabling catalyst recycling. ebi.ac.uk
Automated Synthesis Platforms: Automated synthesizers can be employed for the rapid generation of a library of 5-Hexen-3-ol, 1-phenoxy- derivatives with variations in the phenoxy ring substitution or the hexenol backbone. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or materials science.
Process Analytical Technology (PAT): The integration of real-time analytical techniques (e.g., IR, NMR, MS) into flow and automated systems will be crucial for monitoring reaction progress, ensuring product quality, and enabling rapid optimization.
Discovery of Novel Reactivities and Applications for the Compound Class
The unique combination of a terminal alkene, a secondary alcohol, and a phenoxy ether in 5-Hexen-3-ol, 1-phenoxy- provides a rich playground for exploring novel chemical transformations and discovering new applications.
Areas for Exploration:
Intramolecular Cyclizations: The presence of the terminal alkene and the alcohol functionality opens the door to various intramolecular cyclization reactions to form substituted tetrahydrofurans or tetrahydropyrans. lookchem.com These reactions could be triggered by electrophiles, radical initiators, or transition metal catalysts, potentially leading to a diverse range of heterocyclic structures.
Tandem Reactions: The multiple functional groups allow for the design of tandem or cascade reactions. For example, a hydroformylation of the alkene followed by an intramolecular acetalization could lead to complex bicyclic structures in a single step.
Polymerization: The terminal alkene functionality makes 5-Hexen-3-ol, 1-phenoxy- a potential monomer for polymerization reactions. researchgate.netacs.org This could lead to the development of new polymers with tailored properties, where the phenoxy and hydroxyl groups can be further functionalized post-polymerization.
Biological Activity Screening: Systematic screening of 5-Hexen-3-ol, 1-phenoxy- and a library of its derivatives against various biological targets could uncover new therapeutic applications. nih.gov The structural similarity to some natural products and existing bioactive molecules suggests that this compound class may exhibit interesting pharmacological properties.
| Functional Group | Potential Reactivity | Potential Products |
| Terminal Alkene | Hydroformylation, Metathesis, Polymerization, Cycloadditions | Aldehydes, Dimeric olefins, Polymers, Cyclic compounds |
| Secondary Alcohol | Oxidation, Esterification, Etherification | Ketones, Esters, Ethers |
| Phenoxy Group | Electrophilic Aromatic Substitution | Substituted aromatic derivatives |
| Combined | Intramolecular Cyclization (e.g., etherification) | Tetrahydrofuran (B95107)/pyran derivatives |
Q & A
Q. How can researchers determine the purity and structural integrity of 5-Hexen-3-ol, 1-phenoxy- using spectroscopic methods?
Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, confirming the presence of the phenoxy and hexenol moieties. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy assists in identifying functional groups (e.g., hydroxyl and ether linkages). Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .
Q. What safety protocols are critical when handling 5-Hexen-3-ol, 1-phenoxy- in laboratory settings?
Methodological Answer: Follow OSHA guidelines for flammable liquids: store in sealed containers away from ignition sources, use explosion-proof equipment, and ground containers to prevent static discharge. Wear nitrile gloves, safety goggles, and lab coats. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical evaluation. Ventilate workspaces and monitor vapor concentrations using gas detectors .
Q. What synthetic routes are typically employed for 5-Hexen-3-ol, 1-phenoxy-, and how can reaction yields be optimized?
Methodological Answer: Common methods include Williamson ether synthesis (phenol + hexenol derivative) or catalytic coupling reactions. Optimize yields by controlling temperature (e.g., low temps for kinetic control), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., palladium for cross-couplings). Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography .
Advanced Research Questions
Q. How can computational modeling tools like COMSOL Multiphysics predict the reaction kinetics of 5-Hexen-3-ol, 1-phenoxy- in catalytic systems?
Methodological Answer: Implement finite element analysis (FEA) to simulate heat and mass transfer in reactor designs. Train machine learning models on experimental kinetic data to predict optimal conditions (e.g., pressure, catalyst loading). Validate simulations with real-time adjustments using inline spectroscopy (e.g., Raman for intermediate detection). Integrate AI-driven parameter optimization to reduce trial-and-error experimentation .
Q. What strategies address contradictions in reported biological activity data for 5-Hexen-3-ol, 1-phenoxy- derivatives?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent residues, isomer purity). Replicate studies under standardized conditions (e.g., OECD guidelines) and use isogenic cell lines to minimize genetic variability. Apply dose-response modeling to assess nonmonotonic effects, and employ high-throughput screening to validate structure-activity relationships (SARs) .
Q. How can factorial design optimize solvent effects on the stereoselectivity of 5-Hexen-3-ol, 1-phenoxy- synthesis?
Methodological Answer: Design a 2^k factorial experiment varying solvents (polar vs. nonpolar), temperature, and catalyst type. Use ANOVA to identify significant interactions and response surface methodology (RSM) to model optimal stereoselectivity. Validate with enantiomeric excess (ee) measurements via chiral HPLC. Adjust solvent dielectric constants to stabilize transition states .
Theoretical and Framework-Based Questions
Q. What theoretical frameworks guide the study of 5-Hexen-3-ol, 1-phenoxy-’s reactivity in complex matrices?
Methodological Answer: Apply Marcus theory to electron-transfer steps in oxidation reactions or frontier molecular orbital (FMO) theory to predict regioselectivity. Link experiments to conceptual frameworks like HSAB theory for solvent-catalyst interactions. Use cheminformatics tools (e.g., DFTB+) to correlate computational predictions with empirical data .
Q. How do ontological considerations influence experimental design for studying 5-Hexen-3-ol, 1-phenoxy-’s environmental persistence?
Methodological Answer: Define the compound’s persistence as a function of hydrolytic stability and microbial degradation rates. Design accelerated aging studies under controlled humidity/pH conditions. Align epistemological goals with analytical techniques (e.g., LC-MS/MS for degradation product identification) to operationalize hypotheses about environmental half-lives .
Data Analysis and Interpretation
Q. What statistical methods resolve batch-to-batch variability in 5-Hexen-3-ol, 1-phenoxy- synthesis?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to raw material quality and process parameters. Use control charts (e.g., Shewhart) to monitor critical quality attributes (CQAs) like purity. Implement design of experiments (DoE) to isolate noise factors (e.g., humidity during synthesis) and optimize robustness .
Q. How can systematic reviews improve the reproducibility of toxicity studies on 5-Hexen-3-ol, 1-phenoxy-?
Methodological Answer: Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Assess risk of bias using SYRCLE’s tool for animal studies or QUADAS-2 for in vitro assays. Perform sensitivity analyses to identify outlier methodologies (e.g., non-standardized exposure durations) and recommend harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
